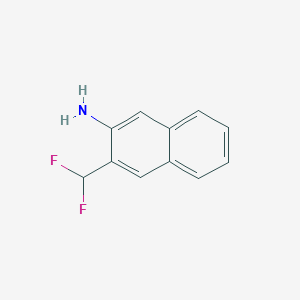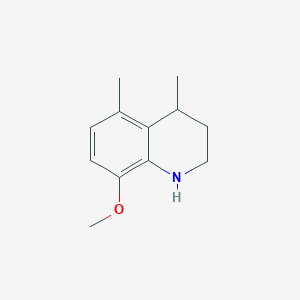
6H-Purin-6-one, 3,9-dihydro-9-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 3,9-dihydro-9-butyl- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butyl group attached to the purine ring, making it distinct from other purine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 3,9-dihydro-9-butyl- typically involves the alkylation of a purine precursor. One common method is the reaction of 6H-Purin-6-one with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6H-Purin-6-one, 3,9-dihydro-9-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 3,9-dihydro-9-butyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 6H-Purin-6-one, 3,9-dihydro-9-butyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one: A purine nucleoside analog with broad antitumor activity.
2-Amino-9-{[(1,3-dihydroxy-2-propanyl)oxy]methyl}-3,9-dihydro-6H-purin-6-one: Known for its antiviral properties.
Guanine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
6H-Purin-6-one, 3,9-dihydro-9-butyl- is unique due to its butyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its solubility, stability, and interaction with molecular targets compared to other purine derivatives .
Propiedades
Número CAS |
5444-84-8 |
|---|---|
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
9-butyl-1H-purin-6-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14) |
Clave InChI |
PYQRTVFFAKSPAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)








![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
